molecular formula C16H23BN2O2 B1652876 3-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1620574-98-2

3-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1652876
CAS No.: 1620574-98-2
M. Wt: 286.2
InChI Key: GEWAZQHNIJXIKG-UHFFFAOYSA-N
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Description

Compounds with a structure similar to “3-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine” often belong to a class of organic compounds known as boronic esters . They are characterized by a boron atom bonded to two oxygen atoms and two carbon atoms .


Molecular Structure Analysis

The molecular structure of similar compounds often includes a boron atom bonded to two oxygen atoms and two carbon atoms . The exact structure can vary depending on the specific substituents attached to the boron atom .


Chemical Reactions Analysis

Boronic esters are often used in organic synthesis due to their ability to undergo a variety of chemical reactions . They can participate in coupling reactions, such as Suzuki-Miyaura coupling, which is a common method for forming carbon-carbon bonds .


Physical and Chemical Properties Analysis

The physical and chemical properties of boronic esters can vary widely depending on their specific structure . They are often solid at room temperature and have a relatively high molecular weight .

Scientific Research Applications

Synthesis and Structural Analysis

  • Research on boric acid ester intermediates similar to the query compound focuses on the synthesis, crystal structure, and DFT study of compounds with benzene rings and dioxaborolane groups. These compounds are obtained through a three-step substitution reaction and analyzed using techniques like FTIR, NMR spectroscopy, mass spectrometry, X-ray diffraction, and DFT calculations. This research highlights the importance of these compounds in understanding molecular structures and physicochemical properties, which could be relevant for designing new materials or chemical reactions (Huang et al., 2021).

Applications in Polymer Science

  • Studies on polymers containing pyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) units demonstrate the synthesis and characteristic properties of polymers for potential applications in electronics and materials science. These polymers exhibit unique colors, solubility in common organic solvents, and molecular weights, indicating their utility in developing new materials with specific electronic properties (Welterlich, Charov, & Tieke, 2012).

Chemical Reactivity and Stability Studies

  • The study of a pyridin-2-ylboron derivative explores structural differences and chemical reactivity, providing insights into the stability and reactivity of such compounds. This research could inform the development of new chemical synthesis pathways or the design of compounds with specific reactivity profiles (Sopková-de Oliveira Santos et al., 2003).

Biomedical Applications

  • The synthesis and evaluation of tetrahydropyridines for potential anti-inflammatory applications demonstrate the broader research interest in pyridine derivatives for medicinal chemistry. Such studies contribute to the discovery of new therapeutic agents by exploring the biological activities of pyridine-based compounds (Rao et al., 1995).

Advanced Material Development

  • Research on bipolar host materials for phosphorescent organic light-emitting diodes (PhOLEDs) using pyrazolyl and pyridyl units indicates the role of such compounds in optimizing electronic devices. The tuning of optoelectronic properties through structural modification of these compounds showcases their potential in enhancing the performance of OLEDs (Li et al., 2016).

Mechanism of Action

Target of Action

It’s known that similar compounds are often used as reagents to borylate arenes . This suggests that the compound might interact with arenes in its target molecules.

Mode of Action

The compound likely interacts with its targets through a process known as borylation . Borylation is a chemical reaction where a boron atom is added to a molecule. In the case of arenes, this can result in the formation of organoboronic acids or their esters, which are valuable compounds in organic synthesis.

Biochemical Pathways

The borylation of arenes can lead to the formation of various organoboronic acids or their esters . These compounds are often used as intermediates in the synthesis of more complex molecules, suggesting that the compound could affect a variety of biochemical pathways depending on the specific context of its use.

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific context of its use. In general, the borylation of arenes can lead to the formation of various organoboronic acids or their esters . These compounds can then participate in further reactions, potentially leading to a wide range of molecular and cellular effects.

Action Environment

The compound’s action, efficacy, and stability could be influenced by a variety of environmental factors. For example, the efficiency of borylation reactions can be affected by factors such as temperature, solvent, and the presence of a catalyst . .

Safety and Hazards

Boronic esters can be hazardous if inhaled, ingested, or if they come into contact with the skin . They can cause irritation and may have other health effects . It’s important to handle these compounds with care and use appropriate safety measures .

Future Directions

Boronic esters are a topic of ongoing research due to their utility in organic synthesis . Future research may focus on developing new synthetic methods involving these compounds, as well as exploring their potential applications in various fields .

Properties

IUPAC Name

3-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BN2O2/c1-10(2)13-9-19-14-12(13)7-11(8-18-14)17-20-15(3,4)16(5,6)21-17/h7-10H,1-6H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEWAZQHNIJXIKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(NC=C3C(C)C)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701120854
Record name 3-(1-Methylethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701120854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1620574-98-2
Record name 3-(1-Methylethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1620574-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1-Methylethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701120854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
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3-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 3
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3-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 4
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3-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 5
Reactant of Route 5
3-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 6
3-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine

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